2-(1-Phenyl-1H-pyrazol-5-YL)phenol
Overview
Description
“2-(1-Phenyl-1H-pyrazol-5-YL)phenol” is an organic compound that serves as a useful building block in chemical synthesis studies . It belongs to an important class of 1, 3, 5-trisubstituted pyrazoline compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Petasis reaction was used for the synthesis of a related compound . The condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine has also been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been studied. For example, a related compound, 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, crystallizes in the monoclinic space group P2 1 /c with one molecule in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied. For example, it was found that the existence of an electron-withdrawing group, a substituent on the ortho-position of the phenol ring, or a halogen atom at the 4-position of the pyrazole enhanced the antifungal activity of related pyrazoles .Mechanism of Action
The mechanism of action of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. These complexes have unique properties that can be used in a variety of applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found to have low toxicity and is not considered to be harmful to human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is its ability to form stable metal complexes. This makes it a useful ligand in the synthesis of metal complexes for a variety of applications. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify.
Future Directions
There are several future directions for research on 2-(1-Phenyl-1H-pyrazol-5-YL)phenol. One area of research could be to investigate its potential as a catalyst in organic reactions. Another area of research could be to explore its potential as a drug delivery agent. Additionally, further research could be done to understand its mechanism of action and to develop more efficient synthesis methods.
Scientific Research Applications
2-(1-Phenyl-1H-pyrazol-5-YL)phenol has been found to have a variety of applications in scientific research. One of its main uses is as a ligand in the synthesis of metal complexes. These metal complexes have been found to have unique properties and can be used in a variety of applications, including catalysis and materials science.
properties
IUPAC Name |
2-(2-phenylpyrazol-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-9-5-4-8-13(15)14-10-11-16-17(14)12-6-2-1-3-7-12/h1-11,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXSXOABKUKAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425650 | |
Record name | 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42089-79-2 | |
Record name | 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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